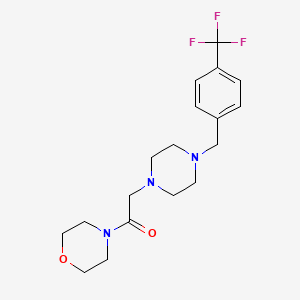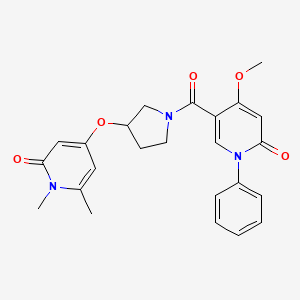
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide is a useful research compound. Its molecular formula is C9H16ClNO and its molecular weight is 189.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral and Neuroprotective Properties
A study on a novel anilidoquinoline derivative closely related to 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide demonstrated significant antiviral and antiapoptotic effects in vitro, showing potential in treating Japanese encephalitis. This compound significantly reduced viral load and increased survival rates in infected mice, indicating its potential for therapeutic use against viral infections affecting the nervous system (Ghosh et al., 2008).
Metabolism of Chloroacetamide Herbicides
Research has explored the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. This study is relevant due to the structural similarity of this compound to the compounds under investigation. Understanding the metabolic pathways and the role of specific cytochrome P450 isoforms can provide insights into the detoxification processes and potential toxicological impacts of similar compounds (Coleman et al., 2000).
Conformational Study and Synthesis Techniques
The cyclopropylic strain-based conformational restriction strategy was used to investigate the bioactive conformation of histamine H3 receptor antagonists, highlighting the versatility of cyclopropyl groups in drug design. This research approach can be applied to similar compounds to determine their bioactive conformations, enhancing their pharmacological profile (Watanabe et al., 2010).
Novel Synthesis Methods
A novel synthesis route for 2-Chloro-N,N-dimethylnicotinamide, showcasing a method that could be adapted for synthesizing compounds with similar structures to this compound. This method emphasizes the importance of efficient, cost-effective synthesis routes for complex organic compounds, potentially applicable to the pharmaceutical industry (Xiao-hua, 2013).
Antifungal Activity of Derivatives
A study on spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives revealed significant antifungal activity against Candida albicans. Given the structural diversity and biological activity of cyclopropane-containing compounds, similar strategies could be employed to design and synthesize derivatives of this compound with antifungal properties (Maruoka et al., 2008).
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO/c1-2-5-11(9(12)6-10)7-8-3-4-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRDBSOOZIZPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2627026.png)
![(2Z)-3-amino-3-{4-[3-(trifluoromethyl)phenoxy]phenyl}prop-2-enenitrile](/img/structure/B2627028.png)



![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2627033.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2627035.png)

![N,3,3-trimethyl-2-{[2-(4-phenylpiperazino)acetyl]amino}butanamide](/img/structure/B2627037.png)
![5-cyclopropyl-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2627038.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2627039.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2627044.png)
